Direct Anti-Myeloma Proliferation Activity of TD-106 vs Comparator IMiDs
TD-106 demonstrates potent antiproliferative activity against the NCI-H929 multiple myeloma cell line with a CC50 of 0.039 μM, representing a quantitative benchmark for direct activity not available for all IMiDs in the same assay context .
| Evidence Dimension | In vitro anti-proliferative activity |
|---|---|
| Target Compound Data | 0.039 μM |
| Comparator Or Baseline | Not specified in source |
| Quantified Difference | Not available |
| Conditions | NCI-H929 myeloma cell line |
Why This Matters
This potency metric directly informs dose-response planning for myeloma cell-based assays and allows direct comparison with other CRBN modulators evaluated under the same NCI-H929 model.
